(E)-3-(1H-Pyrrol-2-YL)acrylic acid
Overview
Description
(E)-3-(1H-Pyrrol-2-YL)acrylic acid is an organic compound that features a pyrrole ring attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1H-Pyrrol-2-YL)acrylic acid typically involves the condensation of pyrrole with acrylic acid or its derivatives. One common method is the Knoevenagel condensation, where pyrrole is reacted with an aldehyde (such as acrolein) in the presence of a base like piperidine. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize environmental impact and maximize product purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1H-Pyrrol-2-YL)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups (NO2) can be introduced under acidic conditions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Saturated carboxylic acids.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
(E)-3-(1H-Pyrrol-2-YL)acrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(1H-Pyrrol-2-YL)acrylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the pyrrole ring can engage in π-π stacking and hydrophobic interactions. These interactions can influence molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-carboxylic acid: Similar structure but lacks the acrylic acid moiety.
3-(1H-Pyrrol-2-YL)propanoic acid: Saturated analog of (E)-3-(1H-Pyrrol-2-YL)acrylic acid.
2-Acetylpyrrole: Contains a pyrrole ring with an acetyl group instead of an acrylic acid moiety.
Uniqueness
This compound is unique due to the presence of both a pyrrole ring and an acrylic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7(10)4-3-6-2-1-5-8-6/h1-5,8H,(H,9,10)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYGTWMJKVNQNY-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49653-15-8 | |
Record name | (2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.